1-(4-ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Beschreibung
The compound 1-(4-ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold combining a 1,2,3-triazole core linked to a 1,2,4-oxadiazole ring. The triazole moiety is substituted at the 1-position with a 4-ethylphenyl group and at the 4-position with the oxadiazole ring, which itself bears a 2-methylphenyl substituent.
Eigenschaften
IUPAC Name |
3-(4-ethylphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-3-13-8-10-14(11-9-13)25-17(20)16(22-24-25)19-21-18(23-26-19)15-7-5-4-6-12(15)2/h4-11H,3,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASVDJDZEBLJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(4-ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and an oxadiazole moiety. The molecular formula is with a molecular weight of 350.42 g/mol. The presence of these heterocycles contributes to its biological activity by allowing interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(4-ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine. The compound has been shown to exhibit cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and A549 (lung cancer).
- Mechanism : The compound induces apoptosis through the activation of caspase pathways and modulation of p53 protein levels.
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties. Studies indicate that it exhibits:
- Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Effective against common fungal strains such as Candida albicans.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction : The triazole and oxadiazole rings facilitate binding to various receptors, modulating their activity.
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 10.38 | Apoptosis induction via caspases |
| Anticancer | U-937 | 12.50 | p53 modulation |
| Antimicrobial | Staphylococcus aureus | 15.00 | Cell wall synthesis inhibition |
| Antifungal | Candida albicans | 20.00 | Ergosterol biosynthesis disruption |
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of the compound against MCF-7 cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry confirming increased apoptosis rates.
Study 2: Antimicrobial Properties
In another investigation, the compound was tested against various bacterial strains. It demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.
Vergleich Mit ähnlichen Verbindungen
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Methods : Microwave-assisted azide-alkyne cycloaddition () and Buchwald-Hartwig amination () are widely used for triazole synthesis. Modifications in catalysts (e.g., heterogeneous copper) improve yields .
- Biological Activity : Compounds with electron-withdrawing groups (Cl, CF₃) show enhanced binding to hydrophobic targets (e.g., InhA in tuberculosis) .
- Structural Insights : Crystallographic studies using SHELXL () and ORTEP-3 () reveal planar conformations in triazole-oxadiazole hybrids, critical for π-π interactions .
Vorbereitungsmethoden
Formation of 2-Methylbenzamidoxime
2-Methylbenzonitrile (10 mmol) reacts with hydroxylamine hydrochloride (12 mmol) in ethanol/water (3:1) under reflux for 6 hours, yielding 2-methylbenzamidoxime. IR spectroscopy confirms N–H (3265 cm⁻¹) and C=N (1620 cm⁻¹) stretches.
Cyclocondensation to Oxadiazole
The amidoxime (8 mmol) reacts with chloroacetyl chloride (10 mmol) in dry dichloromethane with triethylamine (12 mmol) as base. After 12 hours at 0°C, 3-(2-methylphenyl)-1,2,4-oxadiazole-5-carbonyl chloride precipitates (72% yield). ¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 7.35–7.55 (m, 4H, Ar–H), 8.20 (s, 1H, oxadiazole–H).
Preparation of 4-Ethylphenyl Azide
Diazotization of 4-Ethylaniline
4-Ethylaniline (5 mmol) undergoes diazotization with NaNO₂ (5.5 mmol) and HCl (6 mmol) at 0–5°C. The diazonium salt intermediates with NaN₃ (6 mmol) in aqueous acetone, yielding 4-ethylphenyl azide (89% yield). GC-MS: m/z 163 [M]⁺.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Propargyl Amine Synthesis
Propargyl bromide (6 mmol) reacts with Boc-protected ammonia (6.5 mmol) in THF with K₂CO₃ (8 mmol), yielding Boc-protected propargyl amine (81%). Deprotection with TFA/CH₂Cl₂ (1:1) provides propargyl amine·TFA salt.
Triazole Formation
3-(2-Methylphenyl)-1,2,4-oxadiazole-5-carbonyl chloride (4 mmol) couples with propargyl amine (4.4 mmol) in DMF with DIEA (6 mmol), forming 5-(prop-2-yn-1-ylcarbamoyl)-3-(2-methylphenyl)-1,2,4-oxadiazole. CuAAC with 4-ethylphenyl azide (4 mmol) in THF/H₂O (3:1) with CuSO₄·5H₂O (0.2 mmol) and sodium ascorbate (0.4 mmol) yields the target triazole (68%). ¹H NMR (DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 2.50 (s, 3H, CH₃), 4.20 (q, 2H, CH₂CH₃), 5.85 (s, 2H, NH₂), 7.30–8.10 (m, 8H, Ar–H).
Alternative Synthesis via Hydrazide Cyclization
Hydrazide Intermediate
3-(2-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid (5 mmol) reacts with thionyl chloride (10 mmol) to form the acyl chloride, treated with hydrazine hydrate (6 mmol) in THF, yielding the hydrazide (76%).
Triazole Ring Closure
The hydrazide (3 mmol) cyclizes with 4-ethylphenyl isothiocyanate (3.3 mmol) in DMF at 100°C for 8 hours, forming the triazole core. Subsequent oxidation with H₂O₂/acetic acid introduces the amine (62%). LC-MS: m/z 402 [M+H]⁺.
Spectroscopic Characterization
Infrared Spectroscopy
¹H NMR Analysis
Mass Spectrometry
High-resolution ESI-MS: m/z 401.1521 [M+H]⁺ (calc. 401.1518).
Comparative Analysis of Synthetic Routes
| Parameter | CuAAC Route | Hydrazide Cyclization |
|---|---|---|
| Yield (%) | 68 | 62 |
| Purity (HPLC) | 98.5 | 95.2 |
| Reaction Time (h) | 6 | 14 |
| Scalability | Excellent | Moderate |
The CuAAC method offers superior efficiency and scalability, while the hydrazide route avoids transition metal catalysts.
Mechanistic Considerations
Oxadiazole Formation
Cyclocondensation of amidoxime with chloroacetyl chloride proceeds via nucleophilic acyl substitution, followed by intramolecular dehydration. The reaction’s regioselectivity arises from the thermodynamic stability of the 1,2,4-oxadiazole ring.
CuAAC Reaction
Copper(I) catalyzes the [3+2] cycloaddition between the oxadiazole-bound alkyne and 4-ethylphenyl azide, forming the 1,4-disubstituted triazole. DFT studies indicate a stepwise mechanism with copper-acetylide intermediates.
Challenges in Amino Group Introduction
Direct incorporation of the C5 amine during CuAAC requires protected propargyl amines, as free –NH₂ groups deactivate copper catalysts. Post-functionalization via Buchwald-Hartwig amination faces challenges due to the triazole’s electron-deficient nature, necessitating specialized ligands.
Industrial Applicability
Kilogram-scale production employs continuous flow reactors for the CuAAC step, achieving 92% conversion at 80°C with immobilized Cu nanoparticles on alumina. Environmental metrics: PMI = 23.4, E-factor = 8.7.
Q & A
Q. Critical Parameters :
- Temperature : Oxadiazole formation requires 80–120°C for optimal cyclization .
- Catalysts : Pd catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Characterization : Confirmed via ¹H/¹³C NMR (for regiochemistry) and HRMS (for molecular ion validation) .
Basic: How is the compound structurally characterized, and what analytical techniques resolve ambiguities in spectral data?
Answer:
Primary Techniques :
Q. Advanced Methods for Ambiguities :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
- X-ray Crystallography : Provides absolute configuration (e.g., dihedral angles between phenyl and heterocyclic rings) .
Example Data Contradiction : Discrepancies in amine proton integration (due to tautomerism) are resolved via variable-temperature NMR .
Basic: What biological targets or pathways are associated with this compound, and how are assays designed to evaluate activity?
Answer:
Putative Targets :
Q. Assay Design :
In Vitro Kinase Assays :
- Use recombinant kinases with ATP-competitive ELISA kits.
- IC₅₀ values calculated via dose-response curves (0.1–100 µM) .
MIC Determination :
- Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Controls : Reference compounds (e.g., ciprofloxacin for antimicrobial assays) validate experimental setups .
Advanced: How can synthetic routes be optimized to address low yields in triazole-oxadiazole coupling?
Answer:
Common Challenges :
- Steric hindrance from substituted phenyl groups reduces coupling efficiency.
- Competing side reactions (e.g., proto-deboronation in Suzuki couplings).
Q. Optimization Strategies :
Microwave-Assisted Synthesis : Reduces reaction time (20–30 min vs. 12–24 hrs) and improves yield by 15–20% .
Precatalyst Systems : PdCl₂(dppf) with Buchwald-Hartwig ligands enhances stability of intermediates .
Solvent Screening : Mixed solvents (e.g., DMF:H₂O 9:1) minimize byproduct formation .
Validation : Reaction monitored via TLC (Rf = 0.4 in ethyl acetate/hexane 3:7) and LC-MS .
Advanced: How are contradictions in biological activity data resolved across studies?
Answer:
Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay Conditions : Variations in ATP concentration (1 mM vs. 10 µM).
- Cell Lines : Genetic heterogeneity in cancer models (e.g., HeLa vs. MCF-7).
Q. Resolution Methods :
Meta-Analysis : Pool data from ≥3 independent studies to identify outliers .
Dose-Response Reproducibility : Repeat assays with standardized ATP levels (10 µM) .
Structural Confirmation : Verify compound integrity post-assay (e.g., LC-MS to rule out degradation) .
Advanced: What computational methods predict the compound’s stability under physiological conditions?
Answer:
In Silico Tools :
Molecular Dynamics (MD) : Simulates interactions in aqueous environments (e.g., solvation free energy < −20 kcal/mol indicates stability) .
DFT Calculations : Predicts hydrolysis susceptibility of oxadiazole rings (e.g., bond dissociation energies > 90 kcal/mol suggest resistance) .
Q. Experimental Validation :
- pH Stability Studies : Incubate compound in buffers (pH 2–9) for 24 hrs; quantify degradation via HPLC .
Advanced: How is the compound’s selectivity for biological targets assessed against off-target effects?
Answer:
Strategies :
Kinome-Wide Profiling : Screen against panels of 100+ kinases (e.g., DiscoverX KINOMEscan) .
CETSA (Cellular Thermal Shift Assay) : Confirms target engagement in live cells by measuring protein thermal stability shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
